(1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine
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Overview
Description
(1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a fluorophenoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorophenol derivative reacts with a suitable leaving group on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-Fluorophenoxy)cyclopentan-1-amine: A stereoisomer with different spatial arrangement of atoms.
(1S,2S)-2-(4-Chlorophenoxy)cyclopentan-1-amine: A similar compound with a chlorine atom instead of fluorine.
(1S,2S)-2-(4-Methylphenoxy)cyclopentan-1-amine: A similar compound with a methyl group instead of fluorine.
Uniqueness
(1S,2S)-2-(4-Fluorophenoxy)cyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1S,2S)-2-(4-fluorophenoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FNO/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11H,1-3,13H2/t10-,11-/m0/s1 |
InChI Key |
RIUWAHYTEDRWGD-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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